molecular formula C5H13N3 B12282798 Propanimidic acid, 2,2-dimethyl-, hydrazide

Propanimidic acid, 2,2-dimethyl-, hydrazide

Cat. No.: B12282798
M. Wt: 115.18 g/mol
InChI Key: AWARBCCMZMWCIV-UHFFFAOYSA-N
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Description

Propanimidic acid, 2,2-dimethyl-, hydrazide (IUPAC name: 2,2-dimethylpropanimidic acid hydrazide) is a hydrazide derivative characterized by a three-carbon backbone with two methyl groups at the second carbon and a hydrazide (-NH-NH₂) functional group. Hydrazides are widely explored for their biological activities, including plant growth regulation, antimicrobial properties, and antioxidant effects .

Properties

Molecular Formula

C5H13N3

Molecular Weight

115.18 g/mol

IUPAC Name

N'-amino-2,2-dimethylpropanimidamide

InChI

InChI=1S/C5H13N3/c1-5(2,3)4(6)8-7/h7H2,1-3H3,(H2,6,8)

InChI Key

AWARBCCMZMWCIV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)/C(=N/N)/N

Canonical SMILES

CC(C)(C)C(=NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanimidic acid, 2,2-dimethyl-, hydrazide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanimidic acid with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Cyclization Reactions

Propanimidic acid, 2,2-dimethyl-, hydrazide serves as a precursor for synthesizing nitrogen-containing heterocycles. Key cyclization pathways include:

Reaction TypeConditionsProductKey FindingsSources
Oxadiazole Formation CS₂/KOH, reflux1,3,4-Oxadiazole derivativesForms thiol-substituted oxadiazoles via cyclocondensation. Reaction efficiency depends on solvent polarity.
Triazole Synthesis Nitrous acid (HNO₂)1,2,3-Triazole derivativesDiazotization followed by intramolecular cyclization yields triazoles. Reaction regioselectivity is influenced by steric effects.

Mechanistic Insight :
The hydrazide group undergoes nucleophilic attack at the carbonyl carbon, followed by elimination of water or ammonia to form five-membered heterocycles. Steric hindrance from the 2,2-dimethyl group slows reaction kinetics compared to less substituted analogs .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

ConditionProductsReaction Rate (Observed)NotesSources
Acidic (HCl)2,2-Dimethylpropanoic acid + NH₃ModerateComplete hydrolysis requires prolonged reflux (6–8 hrs).
AlkalinePivalate salt + HydrazineFastBase-catalyzed hydrolysis occurs rapidly at 80°C.

Research Note : Hydrolysis kinetics are pH-dependent, with alkaline conditions accelerating cleavage of the hydrazide bond due to increased nucleophilicity of hydroxide ions.

Acylation and Alkylation

The hydrazide nitrogen participates in nucleophilic substitutions:

ReactionReagentProductYieldApplicationsSources
Acylation Acetic anhydride, refluxN-Acetyl derivatives75–85%Precursors for bioactive compounds
Alkylation Ethyl iodide, K₂CO₃S-Alkylated thioethers60–70%Modifies lipophilicity for drug design

Example :
Reaction with acrylonitrile produces nitrile-functionalized derivatives, enabling further click chemistry applications .

Condensation Reactions

This compound forms hydrazones and Schiff bases:

SubstrateConditionsProductBiological RelevanceSources
Aromatic aldehydesEthanol, ΔSchiff bases (hydrazones)Antiviral/antifungal agents
MonosaccharidesAqueous AcOHSugar hydrazonesGlycoconjugate drug candidates

Notable Finding :
4-Fluorobenzoic acid derivatives synthesized from this hydrazide showed 91% inhibition against Phomopsis viticola at 30 μM, highlighting agricultural applications .

Oxidation and Reduction

ProcessReagentProductOutcomeSources
OxidationH₂O₂, Fe²⁺ catalystDiazene intermediatesUnstable; prone to decomposition
ReductionLiAlH₄2,2-DimethylpropanehydrazineLimited synthetic utility

Interaction with Biological Targets

Though not a direct reaction, studies suggest:

  • ROS Scavenging : Derivatives inhibit intracellular ROS generation in HL-60 cells (IC₅₀: 0.9 μg/ml) .

  • NF-κB Inhibition : Oxadiazole analogs suppress NF-κB-dependent transcription (IC₅₀: 0.75 μg/ml) .

Scientific Research Applications

Applications in Organic Synthesis

Propanimidic acid, 2,2-dimethyl-, hydrazide serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Other Compounds : It can be utilized to create various derivatives that may have distinct biological or chemical properties.
  • Reactivity Studies : The compound's unique structure allows researchers to investigate its reactivity patterns compared to other similar compounds.

A comparative analysis of this compound with related compounds highlights its unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
2,2-Dimethylpropionic acid hydrazideSimilar backboneExhibits distinct reactivity patterns due to additional methyl groups
Pivaloyl hydrazideContains a pivaloyl groupMore lipophilic; used in different synthetic pathways
Acetamidopropanoic acid hydrazideContains an acetamido groupShows different biological activities due to amido functionality

This table illustrates how this compound stands out due to its specific structural features and potential reactivity profiles.

Biological Interactions

Preliminary studies suggest that this compound may exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. The binding affinity of this compound is thought to be influenced by hydrogen bonding and steric effects arising from its bulky substituents. Further research is necessary to elucidate specific interaction mechanisms and affinities.

Case Studies and Research Findings

  • Binding Affinity Studies : Initial investigations into the binding interactions of this compound with various proteins have shown promising results. These studies aim to determine the compound's potential as a lead in drug development.
  • Synthetic Pathways : Research has documented various synthetic pathways involving propanimidic acid derivatives that demonstrate enhanced biological activity compared to the parent compound. These findings suggest avenues for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of propanimidic acid, 2,2-dimethyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Succinic Acid 2,2-Dimethyl Hydrazide (SADH/Daminozide)

Structural Similarities :

  • Both compounds feature a hydrazide group and dimethyl substitution. However, SADH is a succinic acid (four-carbon dicarboxylic acid) derivative, whereas the subject compound is based on propanimidic acid (three-carbon amidine backbone).
    Functional Differences :
  • Plant Growth Regulation: SADH is a potent plant growth retardant (PGR) used to control vegetative growth in crops like cotton and apples. It reduces internode elongation and delays fruit ripening by suppressing ethylene biosynthesis or action .
  • Applications: SADH enhances cottonseed yield and seedling vigor when applied at 300 ppm during square initiation .
Table 1: Key Properties of SADH vs. Propanimidic Acid Hydrazide
Property SADH (Daminozide) Propanimidic Acid, 2,2-Dimethyl-, Hydrazide
Molecular Formula C₆H₁₂N₂O₃ C₅H₁₂N₄ (hypothetical)
Primary Applications Plant growth retardant, ripening inhibitor Not documented
Biological Activity Ethylene suppression, growth retardation Unknown (limited evidence)
Synthesis Derived from succinic acid and dimethylhydrazine Likely synthesized via hydrazine condensation

Benzoic Acid Hydrazide Derivatives

Structural Comparison :

  • Benzoic acid hydrazides (e.g., p-aminobenzoic acid hydrazide derivatives) share the hydrazide functional group but feature aromatic backbones. Functional Differences:
  • Antimicrobial Activity: Arylhydrazones of p-aminobenzoic acid hydrazide exhibit moderate antimicrobial effects against S. aureus and E. coli .
  • Metabolism: Benzoic acid hydrazides undergo hepatic microsomal metabolism, forming metabolites like 4-fluorobenzaldehyde . No metabolic data exist for the subject compound.

Ferulic Acid Hydrazide Derivatives

Functional Comparison :

  • Thiazolidine-4-one derivatives of ferulic acid hydrazide demonstrate antioxidant activity via DPPH and ABTS radical scavenging (e.g., 19–24% activity at 1 mM) . Propanimidic acid hydrazide’s antioxidant capacity remains unstudied.

Biological Activity

Propanimidic acid, 2,2-dimethyl-, hydrazide is a compound that belongs to the class of hydrazides, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Hydrazides

Hydrazides are characterized by the presence of the functional group CONHN=CH-CO-NH-N=CH-, which is significant in the development of various pharmacologically active compounds. They have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties .

Synthesis of this compound

The synthesis of propanimidic acid derivatives typically involves the condensation reaction between hydrazine and appropriate carboxylic acids or their derivatives. For propanimidic acid specifically, the reaction can be summarized as follows:

R COOH+NH2NH2R CO NH NH2+H2O\text{R COOH}+\text{NH}_2\text{NH}_2\rightarrow \text{R CO NH NH}_2+\text{H}_2\text{O}

Where R represents the propyl group in propanimidic acid. The reaction conditions may vary depending on the desired purity and yield.

Antimicrobial Activity

Hydrazide derivatives have shown promising antimicrobial activity against various bacteria and fungi. Studies indicate that propanimidic acid derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Efficacy : Compounds similar to propanimidic acid have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Some hydrazides exhibit antifungal properties effective against plant pathogens .

Anticancer Activity

Research has identified hydrazide derivatives as potential anticancer agents. For example:

  • Cell Line Studies : In vitro studies have shown that certain hydrazide-hydrazone complexes exhibit cytotoxicity against cancer cell lines such as HEPG2 and MCF-7, with IC50 values ranging from 1.5 to 4.1 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Hydrazides have also been evaluated for their anti-inflammatory properties:

  • Inhibition Studies : Some derivatives have been reported to inhibit pro-inflammatory mediators such as NF-κB and iNOS in cellular assays . This suggests their potential use in treating inflammatory diseases.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Various HydrazidesAntibacterialEffective against MRSA with MIC < 12.5 μg/mL
Hydrazone ComplexesAnticancerIC50 = 1.5–4.1 µM against HEPG2 cells
AcylhydrazonesAnti-inflammatoryInhibition of NF-κB pathway observed

Q & A

Q. What is the correct IUPAC nomenclature for Propanimidic acid, 2,2-dimethyl-, hydrazide, and how is it derived?

The compound is named according to IUPAC rules by replacing the "ic acid" suffix of the parent acid with "hydrazide." For example, "propanimidic acid" becomes "propanimidic hydrazide" when the hydroxyl group is replaced by a hydrazide (-NH-NH₂) moiety. The "2,2-dimethyl" prefix denotes two methyl groups on the second carbon of the propanimidic acid backbone. This nomenclature aligns with IUPAC Provisional Recommendations for hydrazides and amides .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

A common method involves refluxing the corresponding ester or acid chloride with hydrazine hydrate in ethanol or methanol. For example, 2,2-dimethylpropanimidic acid methyl ester reacts with excess hydrazine hydrate at reflux (6–12 hours), followed by solvent removal and crystallization . Optimization includes adjusting molar ratios (e.g., 1:5 ester-to-hydrazine), solvent polarity, and reaction duration to maximize yield. Characterization via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm hydrazide formation by detecting -NH-NH₂ protons (δ 8–9 ppm) and carbonyl carbon shifts (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity and stability, especially under acidic/basic conditions .

Advanced Research Questions

Q. How does this compound function as an enzyme inhibitor, and what experimental approaches validate its mechanism?

Hydrazide derivatives inhibit enzymes like myeloperoxidase (MPO) via heme ejection or covalent modification. For MPO, inhibition occurs in two steps: (1) rapid binding to the heme pocket and (2) ester bond cleavage leading to heme release. Validation methods include:

  • Kinetic Assays : Fluorogenic substrates (e.g., ADHP) track MPO activity loss over time .
  • LC-MS/MS : Identifies modified amino acid residues (e.g., histidine) after tryptic digestion .
  • SDS-PAGE : Detects heme-free MPO fragments .

Q. What methodologies are employed to study its role in polymer crosslinking and hydrogel formation?

Hydrazide groups react with aldehyde or ketone moieties in polymers (e.g., hyaluronic acid) to form hydrazone bonds. Key steps include:

  • Synthesis of Crosslinkers : Multi-hydrazide derivatives are synthesized and characterized via 1^1H NMR and elemental analysis .
  • Gelation Studies : Varying ratios of polymer-to-crosslinker and monitoring gelation time/rheological properties .
  • Degradation Assays : Testing hydrogel stability under enzymatic (e.g., hyaluronidase) or pH-specific conditions .

Q. How do researchers address contradictions in kinetic data related to its inhibition mechanisms?

Discrepancies between one-step vs. two-step inhibition models (e.g., for MPO) are resolved through:

  • Pre-Steady-State Kinetics : Stopped-flow spectrophotometry captures rapid initial binding phases .
  • Structural Analysis : X-ray crystallography or cryo-EM identifies conformational changes post-inhibitor binding .
  • Computational Docking : Predicts binding affinities and steric clashes using software like AutoDock .

Q. What computational strategies are used to predict its bioactivity and interactions?

  • Molecular Dynamics (MD) Simulations : Assess stability of hydrazide-enzyme complexes over time .
  • QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups) to IC₅₀ values .
  • Density Functional Theory (DFT) : Calculates reaction energetics for hydrazide-heme interactions .

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